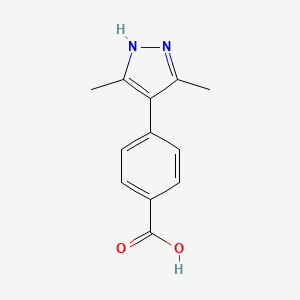

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Descripción general

Descripción

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoic acid moiety attached at position 4 of the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the esterification of 3,5-dimethyl-1H-pyrazole with ethyl 4-bromobenzoate, followed by hydrolysis to yield the desired benzoic acid . The reaction conditions often include the use of a base such as sodium hydroxide in an aqueous or alcoholic medium, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Formation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzaldehyde or this compound derivatives.

Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Aplicaciones Científicas De Investigación

Coordination Chemistry

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is utilized as a ligand in coordination chemistry. Its ability to form stable metal complexes enhances the study of metal-ligand interactions, which is crucial for developing new materials and catalysts.

Biological Activities

The compound exhibits several biological activities:

- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit oncogenic pathways such as BRAF(V600E) and EGFR. A study demonstrated that this compound induces apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, showing a synergistic effect that enhances cytotoxicity .

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains and fungi. In vitro studies reported significant antifungal activity against pathogens like Candida albicans and Aspergillus flavus .

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it relevant for treating inflammatory diseases .

Pharmaceutical Applications

Ongoing research is exploring its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a precursor for synthesizing other biologically active compounds, potentially leading to new therapeutic agents .

Case Study 1: Antitumor Efficacy

A study focused on the effects of 4-(3,5-Dimethylpyrazolyl)benzoic acid on breast cancer cells revealed that treatment led to a significant reduction in cell viability through caspase activation pathways. This highlights its potential as an antitumor agent .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of synthesized pyrazole derivatives. Results indicated that certain derivatives exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of methyl groups on the pyrazole ring enhances lipophilicity and biological activity due to improved interaction with cellular targets. A comparative analysis with other pyrazole derivatives shows that substituents on the aromatic ring significantly affect potency and selectivity against specific biological targets.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(3,5-Dimethylpyrazolyl)benzoic acid | Structure | Antitumor, Antimicrobial |

| 4-(4-Amino-3,5-dimethylpyrazolyl)benzoic acid | Structure | Antifungal |

| 4-(Bromo-3,5-dimethylpyrazolyl)benzoic acid | Structure | Anti-inflammatory |

Mecanismo De Acción

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms to form stable complexes . In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to its observed bioactivity .

Comparación Con Compuestos Similares

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of coordination complexes and its potential bioactivity .

Actividad Biológica

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula . It features a benzoic acid moiety linked to a pyrazole ring with two methyl substitutions at the 3 and 5 positions. The synthesis typically involves the condensation of 3,5-dimethylpyrazole with a benzoic acid derivative, often under acidic conditions, followed by oxidation processes to yield the desired compound.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions, crucial for binding to enzymes and receptors. This interaction can modulate enzyme activity, influencing cellular signaling pathways.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it shows potential in inhibiting cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. Comparative studies indicate that it exhibits IC50 values comparable to established inhibitors like donepezil .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies demonstrate significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values in the range of 21.3 to 28.3 µM against these cell lines, suggesting promising anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine levels in cellular models, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Biological Activity Summary

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function scores compared to control groups.

- Antitumor Efficacy : In another investigation involving human cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways, with notable increases in caspase-3 levels observed post-treatment.

Propiedades

IUPAC Name |

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRIFOAFECWGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737221 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185252-69-1 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba) interesting for material science?

A1: H2mpba is a bifunctional organic ligand, meaning it can bind to metal ions through two different sites. This allows it to act as a linker in the construction of Metal-Organic Frameworks (MOFs) [, , , , , ]. MOFs are a class of crystalline porous materials built from metal ions and organic linkers. They have shown promise in a variety of applications, including gas storage and separation, catalysis, and drug delivery.

Q2: What are the structural characteristics of the MOFs formed using H2mpba?

A2: H2mpba can form MOFs with various structures and properties depending on the synthesis conditions and the metal ions used. For instance, H2mpba can create two-dimensional (2D) frameworks with sql topology that stack through π-π interactions, as seen in NUM-11 ([Cu(Hmpba)2]·1.5DMF) []. It can also form 3D frameworks with lvt topology, such as [Cu(Hmpba)2]·4MeOH·1H2O []. Interestingly, H2mpba can lead to the formation of isomeric frameworks, which have the same chemical formula but different arrangements of the building blocks in the crystal structure. These isomers can exhibit different pore shapes, flexibility, and sorption behaviors [, ].

Q3: How does the structure of H2mpba-based MOFs influence their gas sorption properties?

A3: The pore size, shape, and flexibility of H2mpba-based MOFs are crucial for their gas sorption properties. For example, NUM-11 exhibits selective adsorption of acetylene (C2H2) over ethylene (C2H4) and carbon dioxide (CO2) due to the specific interactions between the gas molecules and the pore surface []. This selectivity is crucial for the purification of acetylene from gas mixtures. In another study, researchers observed that a flexible H2mpba-based framework with adaptive pores showed high column-capacity in gas chromatographic separation []. This material exhibited single-crystal to single-crystal (SCSC) transformations upon activation and adsorption of different guest molecules, demonstrating its ability to adjust its pore size and shape to accommodate different guests.

Q4: Have any computational studies been conducted on H2mpba-based MOFs?

A4: Yes, computational chemistry techniques have been employed to understand and predict the behavior of H2mpba-based MOFs. For example, Grand Canonical Monte Carlo simulations were used to confirm the preferential binding of C2H2 over C2H4 and CO2 in NUM-11 []. In another study, a combination of first-principle calculations and computational simulations, including sorption simulated annealing, molecular mechanics, and grand canonical Monte Carlo modeling, was used to solve the crystal structures of activated phases and simulate the CO2 adsorption/desorption isotherms of interpenetration-direction isomeric coordination networks of [Zn(Hmpba)2] []. These studies highlight the importance of computational methods in understanding and predicting the structure-property relationships in MOFs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.